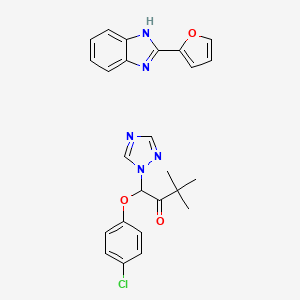
Fuberidazole, mixted with triadimefon
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fuberidazole mixed with triadimefon is a combination of two fungicides used primarily in agricultural settings to control a variety of fungal diseases. Fuberidazole is a benzimidazole fungicide, while triadimefon is a triazole fungicide. Both compounds work synergistically to inhibit fungal growth and protect crops from diseases such as powdery mildew, rust, and blight.
准备方法
Synthetic Routes and Reaction Conditions
Fuberidazole: Fuberidazole is synthesized through the reaction of o-phenylenediamine with formic acid and potassium thiocyanate. The reaction is carried out under reflux conditions, followed by purification through recrystallization.
Triadimefon: Triadimefon is synthesized by reacting 1,2,4-triazole with 4-chlorobenzophenone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene, followed by purification through distillation or recrystallization.
Industrial Production Methods
Industrial production of these fungicides involves large-scale chemical synthesis using the aforementioned methods. The processes are optimized for yield and purity, with stringent quality control measures to ensure the final product meets regulatory standards.
化学反应分析
Types of Reactions
Oxidation: Both fuberidazole and triadimefon can undergo oxidation reactions, leading to the formation of their respective oxides.
Reduction: These compounds can also be reduced under specific conditions, although this is less common in practical applications.
Substitution: Fuberidazole and triadimefon can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: The major products are the respective oxides of fuberidazole and triadimefon.
Reduction: The reduced forms of these compounds, which may have altered biological activity.
Substitution: Substituted derivatives with different functional groups, potentially leading to new compounds with unique properties.
科学研究应用
Fuberidazole mixed with triadimefon has a wide range of applications in scientific research:
Chemistry: Used as a model system to study the mechanisms of fungicidal action and the development of resistance in fungi.
Biology: Employed in studies on fungal physiology and the impact of fungicides on fungal growth and development.
Industry: Widely used in agriculture to protect crops from fungal diseases, thereby improving yield and quality.
作用机制
The mechanism of action of fuberidazole and triadimefon involves the inhibition of key enzymes in fungal cells:
Fuberidazole: Inhibits the synthesis of β-tubulin, a critical component of the fungal cytoskeleton, leading to disrupted cell division and growth.
Triadimefon: Inhibits the biosynthesis of ergosterol, an essential component of fungal cell membranes, leading to increased membrane permeability and cell death.
相似化合物的比较
Fuberidazole and triadimefon are compared with other fungicides in their respective classes:
Benzimidazole Fungicides: Similar compounds include carbendazim and thiabendazole. Fuberidazole is unique in its specific mode of action and spectrum of activity.
Triazole Fungicides: Similar compounds include tebuconazole and epoxiconazole. Triadimefon is distinguished by its broad-spectrum activity and systemic properties.
Conclusion
Fuberidazole mixed with triadimefon is a potent combination of fungicides with diverse applications in agriculture, research, and medicine. Its unique mechanisms of action and broad-spectrum activity make it a valuable tool in the fight against fungal diseases.
属性
CAS 编号 |
80123-69-9 |
|---|---|
分子式 |
C25H24ClN5O3 |
分子量 |
477.9 g/mol |
IUPAC 名称 |
1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one;2-(furan-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C14H16ClN3O2.C11H8N2O/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11;1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10/h4-9,13H,1-3H3;1-7H,(H,12,13) |
InChI 键 |
NJSKYEXIHJGPOE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)Cl.C1=CC=C2C(=C1)NC(=N2)C3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



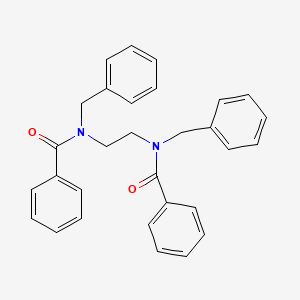
![1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate](/img/structure/B14419018.png)

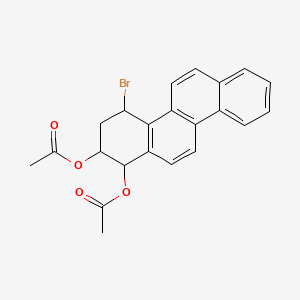
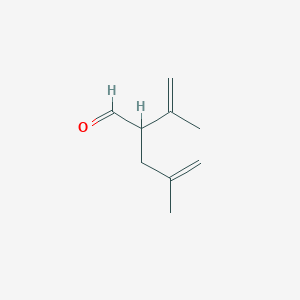


![2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14419052.png)
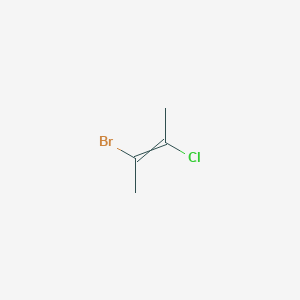
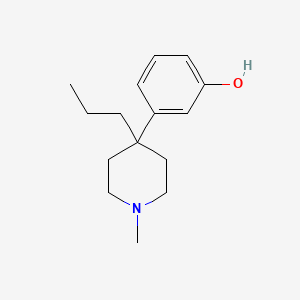
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate](/img/structure/B14419075.png)
![(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid](/img/structure/B14419084.png)
![5,10,18,23-Tetra-tert-butylbicyclo[12.12.2]octacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21,27-pentayne-1,14-diol](/img/structure/B14419091.png)
